molecular formula C23H31N3O3 B12177218 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12177218
M. Wt: 397.5 g/mol
InChI Key: PPVXOBTZHMPWDP-UHFFFAOYSA-N
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Description

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates a pyrrolidin-2-one scaffold linked to a piperazine ring, a design feature commonly associated with central nervous system (CNS) activity . Compounds with similar 1-benzylpiperidine and complex amide functionalities are frequently investigated as potential ligands for G Protein-Coupled Receptors (GPCRs) , which are key therapeutic targets for a wide range of disorders. Research on analogous structures highlights their potential as multifunctional ligands, particularly for targets like acetylcholinesterase (AChE) and the serotonin transporter (SERT), representing a promising strategy for addressing complex conditions such as Alzheimer's disease . Furthermore, related compounds have shown activity as antagonists at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, suggesting this compound may be a valuable tool for probing pain and neurological pathways . The inclusion of a lipophilic cyclohexanecarbonyl group is a strategic modification that can enhance blood-brain barrier permeability and influence receptor binding affinity and selectivity. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the specific analytical data for this compound to inform their experimental design.

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

1-benzyl-4-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H31N3O3/c27-21-15-20(17-26(21)16-18-7-3-1-4-8-18)23(29)25-13-11-24(12-14-25)22(28)19-9-5-2-6-10-19/h1,3-4,7-8,19-20H,2,5-6,9-17H2

InChI Key

PPVXOBTZHMPWDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core, the introduction of the benzyl group, and the attachment of the piperazine moiety. Common synthetic routes may include:

    Step 1: Formation of the pyrrolidin-2-one core through cyclization reactions.

    Step 2: Benzylation of the pyrrolidin-2-one core using benzyl halides under basic conditions.

    Step 3: Introduction of the piperazine moiety via nucleophilic substitution reactions.

    Step 4: Attachment of the cyclohexylcarbonyl group to the piperazine moiety using acylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using appropriate nucleophiles.

    Acylation: The piperazine moiety can be further acylated using acyl chlorides or anhydrides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound belongs to a class of pyrrolidin-2-one derivatives with piperazine-based substituents. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Substituent on Piperazine Pharmacological Activity Molecular Formula Reference
Target Compound Pyrrolidin-2-one Cyclohexylcarbonyl Undetermined (Theoretical) C₂₃H₂₉N₃O₃ -
Piberaline (EGYT-475) Piperazine Picolinoyl (2-pyridinyl) Antidepressant C₁₇H₁₉N₃O [1]
S-61 Pyrrolidin-2-one 2-Tolyl (butyl linker) Antiarrhythmic, Hypotensive C₁₉H₂₈N₃OCl [3]
1-Benzyl-4-(4-R-5-sulfonylidene-triazol)pyrrolidin-2-one Pyrrolidin-2-one 4-R-5-sulfonylidene-triazol Nootropic (In silico affinity) Varies [2,5]
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one Pyrrolidin-2-one Methylsulfonyl Undetermined C₁₉H₂₃N₃O₆S [6]

Pharmacological and Functional Insights

Piberaline (EGYT-475)
  • Structure : Lacks the pyrrolidin-2-one core but shares the benzyl-piperazine scaffold.
  • Activity: Acts as an antidepressant, likely via monoamine reuptake inhibition. The picolinoyl group (2-pyridinyl) may enhance binding to serotonin/dopamine transporters.
  • Differentiator : The absence of the pyrrolidin-2-one ring reduces conformational rigidity compared to the target compound.
S-61 and S-73
  • Structure : Pyrrolidin-2-one linked to piperazine via a butyl chain, substituted with 2-tolyl or 2,4-difluorophenyl.
  • Activity: Demonstrated α1-adrenolytic properties, reducing blood pressure and arrhythmias in rodent models.
  • Differentiator : The butyl linker may improve bioavailability but reduce CNS penetration compared to the target compound’s direct carbonyl linkage.
1-Benzyl-4-(4-R-5-sulfonylidene-triazol)pyrrolidin-2-one
  • Structure : Features a sulfonylidene-triazol group instead of piperazine.
  • Activity: In silico studies predict nootropic activity via affinity for acetylcholine esterase (AChE) and NMDA receptors.
  • Differentiator : The polar sulfonylidene-triazol group may limit lipophilicity, contrasting with the target compound’s cyclohexylcarbonyl moiety.
Methylsulfonyl-Piperazine Analogue
  • Structure : Piperazine substituted with methylsulfonyl, attached to pyrrolidin-2-one.
  • Activity : Undetermined, but the methylsulfonyl group’s electron-withdrawing nature may influence receptor binding or metabolic stability.

Research Findings and Implications

Substituent Effects on Activity

  • Lipophilicity : The cyclohexylcarbonyl group in the target compound likely enhances CNS penetration, making it more suitable for neurological targets than polar analogues (e.g., methylsulfonyl derivatives) .
  • Receptor Affinity: Piperazine substituents dictate target engagement.
  • Synthetic Feasibility: The cyclohexylcarbonyl group can be introduced via standard acylation reactions, similar to Piberaline’s picolinoyl group .

Biological Activity

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound notable for its unique structural features, which include a pyrrolidin-2-one core, a benzyl group, and a piperazine moiety. Its molecular formula is C23H31N3O3, with a molecular weight of 397.5 g/mol. This compound shows potential in various fields, particularly in medicinal chemistry, due to its diverse biological activities.

Structural Characteristics

The structure of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be broken down into several components:

  • Pyrrolidin-2-one Core : A versatile scaffold in drug design.
  • Benzyl Group : Enhances lipophilicity and can influence receptor interactions.
  • Piperazine Moiety : Known for its role in various pharmacological activities.

The presence of these functional groups suggests that the compound may exhibit significant biological activity, warranting further investigation.

Biological Activity Overview

Research indicates that compounds with similar structures to 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one often demonstrate various pharmacological effects. Here are some notable activities associated with structurally related compounds:

Compound Name Structural Features Notable Activities
4-Fluorobenzyl]-2H-phthalazin-1-oneContains phthalazinone coreInhibitor for PARP enzymes
1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazoleFeatures pyrazole and oxazinanone moietiesAntimicrobial properties
4-[3-(4-Cyclopropanecarbonylpiperazine)]Piperazine derivativePotential anticancer activity

The unique combination of functional groups in 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one may lead to distinct pharmacological properties not found in these related compounds.

Case Studies and Research Findings

Although direct studies on 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one are scarce, related compounds provide valuable context:

  • Antagonism of CCR3 Receptors : A series of benzyl-piperidine derivatives demonstrated potent antagonism against CCR3-mediated pathways, which are crucial in allergic responses and asthma. The introduction of specific substituents improved binding potency significantly .
  • Anticancer Activity : Compounds featuring similar piperazine structures have shown promise in anticancer assays, indicating that modifications to the piperazine moiety can enhance efficacy against various cancer cell lines.

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. A common approach is:

Pyrrolidin-2-one core functionalization : Introduce the benzyl group via alkylation using benzyl halides under basic conditions (e.g., sodium hydride in DMF) .

Piperazine-carbonyl conjugation : React the intermediate with 4-(cyclohexylcarbonyl)piperazine using carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product.
Key Optimization Factors :

  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent selection : Use aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .
  • Stoichiometry : A 1.2:1 molar ratio of piperazine derivative to pyrrolidinone intermediate improves yield .

Basic: What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl group integration at δ 4.3–4.5 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]⁺ for C₂₄H₃₀N₃O₃: 408.2287) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., pyrrolidinone C=O at ~1740 cm⁻¹, piperazine carbonyl at ~1680 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How do structural modifications (e.g., cyclohexylcarbonyl vs. aryl substituents) influence α-adrenoceptor binding affinity?

Methodological Answer:

  • Radioligand Binding Assays : Compare displacement of [³H]-prazosin (α₁-AR) or [³H]-RX821002 (α₂-AR) in transfected HEK293 cells.
    • Cyclohexylcarbonyl groups may enhance lipophilicity, improving membrane permeability but reducing polar interactions with receptor residues .
    • Substituting cyclohexyl with chloro-phenyl (e.g., 4-chlorophenyl) increases α₂-AR affinity (pKi ~7.29) due to halogen bonding .
  • Molecular Docking : Use software like AutoDock Vina to model interactions. The cyclohexyl group may occupy hydrophobic pockets in α₁-AR, while carbonyl groups form hydrogen bonds with Ser residues .

Advanced: What in vivo models are suitable for evaluating metabolic and cardiovascular effects?

Methodological Answer:

  • High-Fat Diet (HFD)-Induced Obesity Models :
    • Administer compound orally (5–20 mg/kg/day) for 8 weeks. Monitor body weight, serum glucose, and triglycerides .
    • Endpoint assays : Oral glucose tolerance test (OGTT), lipid profiling via LC-MS .
  • Cardiovascular Models :
    • Spontaneously Hypertensive Rats (SHRs) : Measure blood pressure via tail-cuff plethysmography after intravenous dosing (1–5 mg/kg) .
    • Langendorff Heart Preparation : Assess antiarrhythmic activity by quantifying ventricular fibrillation thresholds .

Advanced: How can contradictory data on antiarrhythmic efficacy vs. QTc prolongation be resolved?

Methodological Answer:

  • In Vitro/In Vivo Correlation :
    • Patch Clamp Electrophysiology : Measure hERG channel inhibition (IC₅₀) to assess proarrhythmic risk .
    • Telemetry in Conscious Animals : Monitor ECG parameters (QTc interval) during chronic dosing .
  • Mechanistic Studies :
    • Antioxidant Assays : Evaluate ROS scavenging (e.g., DPPH assay) to determine if antioxidant properties counteract QTc effects .
    • Dose-Response Analysis : Identify therapeutic windows where antiarrhythmic effects (e.g., reduced premature ventricular contractions) outweigh QTc risks .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration :
    • LogP Optimization : Aim for LogP 2–3 via substituent modification (e.g., replacing cyclohexyl with fluorinated groups) .
    • P-glycoprotein Inhibition : Co-administer verapamil (10 µM) in MDCK-MDR1 assays to assess efflux .
  • Metabolic Stability :
    • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to measure half-life. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Methodological Answer:

  • Fragment-Based Design :
    • Replace pyrrolidinone with morpholinone to enhance water solubility while retaining α-AR affinity .
    • Introduce sulfonamide groups on piperazine to target specific receptor subtypes (e.g., α₁A-AR) .
  • Parallel Synthesis :
    • Generate a 48-compound library via Ugi-4CR to explore diverse substituents. Screen using high-throughput radioligand binding .
  • 3D-QSAR Modeling :
    • Use CoMFA/CoMSIA to correlate steric/electronic fields with activity. Focus on regions near the cyclohexylcarbonyl group for selectivity tuning .

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